Cas no 29366-73-2 (6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine)

6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine is a nitrophenyl-substituted triazine derivative with potential applications in materials science and organic synthesis. Its structure features a triazine core functionalized with an electron-withdrawing 4-nitrophenyl group and two amine substituents, which may enhance its reactivity in condensation or crosslinking reactions. This compound could serve as a key intermediate in the development of high-performance polymers, dyes, or agrochemicals due to its aromatic and heterocyclic framework. The presence of both nitro and amino groups offers versatility for further chemical modifications, such as reduction or nucleophilic substitution. Its crystalline nature may also facilitate purification and characterization in research settings.
6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine structure
29366-73-2 structure
Product Name:6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
CAS No:29366-73-2
MF:C9H8N6O2
MW:232.198820114136
MDL:MFCD00436796
CID:268370
PubChem ID:274851
Update Time:2025-10-17

6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Triazine-2,4-diamine,6-(4-nitrophenyl)-
    • 6-(4-nitrophenyl)-1,3,5-Triazine-2,4-diamine
    • s-Triazine,4-diamino-6-(p-nitrophenyl)-
    • AKOS000113392
    • FT-0744435
    • NSC-121174
    • s-Triazine, 2,4-diamino-6-(p-nitrophenyl)-
    • CS-0060212
    • NMEQRRZUQAFVIV-UHFFFAOYSA-N
    • SR-01000492269-1
    • DTXSID90298151
    • SCHEMBL9566556
    • SR-01000492269
    • AS-67227
    • Oprea1_078222
    • NSC121174
    • 1,5-Triazine-2,4-diamine, 6-(4-nitrophenyl)-
    • 29366-73-2
    • 1,3,5-Triazine-2,4-diamine, 6-(4-nitrophenyl)-
    • 2,4-diamino-6-(4-nitrophenyl)-1,3,5-triazine
    • 6-(4-nitrophenyl)-1, 3, 5-triazine-2, 4-diamine
    • MFCD00436796
    • A18587
    • W18379
    • 6-(4-Nitrophenyl)-1,3,5-triazine-2,4(1h,3h)-diimine
    • 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine #
    • CHEMBL139846
    • Cambridge id 5253337
    • DB-068105
    • STK727869
    • 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
    • MDL: MFCD00436796
    • Inchi: 1S/C9H8N6O2/c10-8-12-7(13-9(11)14-8)5-1-3-6(4-2-5)15(16)17/h1-4H,(H4,10,11,12,13,14)
    • InChI Key: NMEQRRZUQAFVIV-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(=CC=1)C1N=C(N)N=C(N)N=1)=O

Computed Properties

  • Exact Mass: 232.07104
  • Monoisotopic Mass: 232.071
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 137Ų

Experimental Properties

  • Density: 1.539
  • Boiling Point: 588.7°Cat760mmHg
  • Flash Point: 309.8°C
  • Refractive Index: 1.729
  • PSA: 133.85

6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine Pricemore >>

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6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine Suppliers

Amadis Chemical Company Limited
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(CAS:29366-73-2)6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
Order Number:A18587
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):272.0
Email:sales@amadischem.com

Additional information on 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Professional Introduction to Compound with CAS No. 29366-73-2 and Product Name: 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

The compound with the CAS number 29366-73-2 and the product name 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine represents a significant area of interest in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a triazine core substituted with a nitrophenyl group and diamine functionalities, has garnered attention due to its unique structural and chemical properties. The triazine moiety is a well-known scaffold in medicinal chemistry, often employed in the design of bioactive molecules due to its ability to engage in multiple hydrogen bonding interactions and its stability under various conditions.

Recent advancements in the study of 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine have highlighted its potential as a versatile intermediate in the synthesis of more complex pharmacophores. The presence of both electron-withdrawing and electron-donating groups on the triazine ring allows for fine-tuning of electronic properties, making it an attractive candidate for further derivatization. This compound has been explored in various contexts, including as a precursor in the development of novel therapeutic agents targeting specific biological pathways.

In the realm of drug discovery, the structural motif of 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine has been leveraged to design molecules with potential antimicrobial and anticancer activities. The nitrophenyl group introduces a region of high reactivity, enabling further functionalization through reduction or coupling reactions. This flexibility has allowed researchers to explore its utility in generating libraries of compounds for high-throughput screening (HTS) campaigns. Such screenings have identified several derivatives with promising biological activity against resistant bacterial strains and tumor cell lines.

The diamine substituents on the triazine ring contribute to the compound's solubility and interaction with biological targets. These functional groups can participate in hydrogen bonding networks with proteins or nucleic acids, which is crucial for achieving high binding affinity. Studies have demonstrated that modifications at these positions can significantly alter the pharmacokinetic properties of derived compounds. For instance, replacing one of the amine groups with an amide or urea linkage has been shown to enhance metabolic stability while maintaining target engagement.

One particularly intriguing aspect of 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is its potential role as a kinase inhibitor. The triazine core is known to interact with ATP-binding pockets in kinases, making it a viable scaffold for developing small-molecule inhibitors. Recent computational studies have predicted that derivatives of this compound may exhibit inhibitory activity against several kinases implicated in cancer progression. These predictions are supported by experimental data showing that certain analogs can disrupt signaling cascades involving these enzymes.

The nitrophenyl group also offers opportunities for photochemical applications. When incorporated into molecular frameworks, this group can undergo reduction to form an amino derivative or be converted into an azo compound through diazotization. These transformations are useful for generating photoactivatable probes or materials capable of responding to light stimuli. Such applications are particularly relevant in fields like optogenetics and photodynamic therapy (PDT), where controlled activation is essential for studying biological processes or treating diseases.

From a synthetic chemistry perspective, 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine serves as a valuable building block for constructing more complex heterocycles. The triazine ring can be further functionalized through nucleophilic substitution reactions at unreacted positions or through cyclization reactions involving additional nitrogen-containing groups. This adaptability has enabled the preparation of fused systems such as benzotriazines or pyrazotriazines, which exhibit enhanced bioactivity profiles compared to their parent compounds.

The pharmaceutical industry has taken note of these attributes and is actively exploring derivatives of 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine for treating neurological disorders. Preliminary studies suggest that certain analogs may modulate neurotransmitter release by interacting with specific receptor subtypes. The ability to fine-tune both steric and electronic properties through structural modifications makes this scaffold particularly well-suited for developing drugs that target complex neurological pathways without causing off-target effects.

In conclusion,6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine (CAS No. 29366-73-2) represents a promising candidate for further research and development in medicinal chemistry. Its unique structural features offer multiple avenues for exploration across different therapeutic areas including oncology,antimicrobial therapy,and neurology.*The* compound's versatility as an intermediate underscores its importance in synthetic chemistry pipelines aimed at generating novel bioactive molecules.*Recent* advances highlight its potential as a scaffold for developing next-generation therapeutics,*underscoring*the need for continued investigation into its applications.*By* leveraging modern synthetic techniques and computational methods,*researchers*can unlock new possibilities for harnessing this compound's full potential.*The* future may see 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine-derived molecules making significant contributions to human health through innovative drug discovery efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:29366-73-2)6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
A18587
Purity:99%
Quantity:1g
Price ($):272.0
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